Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), identified by Einecs 266-502-9, is a high-performance lithium salt used as a key electrolyte component in advanced electrochemical systems. It is recognized for its exceptional thermal and chemical stability, high ionic conductivity, and excellent solubility in a wide range of solvents, including polymers and ionic liquids. These baseline properties position LiTFSI as a critical material for applications demanding higher safety, longer lifespan, and more reliable performance than what is achievable with conventional lithium salts like lithium hexafluorophosphate (LiPF6).
Direct substitution of LiTFSI with the industry-standard LiPF6 is often impractical due to fundamental differences in chemical stability that impact manufacturing, handling, and long-term device reliability. LiPF6 is highly susceptible to thermal decomposition and hydrolysis, readily breaking down in the presence of trace moisture to form highly corrosive hydrofluoric acid (HF). This reaction damages sensitive electrode materials and other battery components, necessitating stringent, costly, and difficult-to-maintain dry room conditions during assembly. In contrast, LiTFSI's superior resistance to hydrolysis and higher thermal stability mitigate these failure modes, simplifying handling requirements and enhancing the operational safety and lifespan of the end device, particularly in high-temperature or high-reliability applications.
LiTFSI exhibits significantly higher thermal stability compared to the conventional LiPF6 salt, a critical differentiator for applications requiring a wider operational temperature range or enhanced safety margins. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) show that LiTFSI remains stable up to approximately 375°C. In stark contrast, LiPF6 begins to decompose at temperatures as low as 80°C, a threshold easily met or exceeded in demanding applications like electric vehicles or industrial energy storage.
| Evidence Dimension | Thermal Decomposition Onset Temperature |
| Target Compound Data | ~375 °C |
| Comparator Or Baseline | LiPF6: ~80 °C |
| Quantified Difference | >290 °C higher decomposition temperature |
| Conditions | Analysis via DSC/TGA on pure salt. |
This thermal robustness allows for safer battery operation at elevated temperatures and reduces the risk of thermal runaway, a key procurement factor for automotive, aerospace, and industrial applications.
Unlike LiPF6, which readily hydrolyzes in the presence of trace water to form corrosive hydrofluoric acid (HF), LiTFSI is significantly more resistant to hydrolysis due to the stable C-F and S-N bonds in the TFSI- anion. Studies using X-ray photoelectron spectroscopy (XPS) on electrodes cycled with both electrolytes confirm that LiPF6-based systems show significant formation of harmful fluoride species (LixPFy, LixPOyFz, LiF) and evidence of HF-induced degradation of cathode materials. In contrast, LiTFSI-based electrolytes show high salt stability with no significant formation of these corrosive byproducts, leading to improved long-term cell performance and less stringent moisture control requirements during manufacturing.
| Evidence Dimension | Reaction with H2O and Formation of Corrosive Byproducts |
| Target Compound Data | Low sensitivity to moisture; does not readily form HF. |
| Comparator Or Baseline | LiPF6: High sensitivity to moisture; readily hydrolyzes to form corrosive HF. |
| Quantified Difference | Qualitatively high difference in chemical stability and corrosive byproduct generation. |
| Conditions | Standard battery operating conditions with trace moisture present in the electrolyte. |
This stability reduces manufacturing costs by easing the requirement for ultra-dry processing environments and improves product longevity by preventing corrosive damage to internal components.
A critical procurement consideration for LiTFSI is its compatibility with aluminum current collectors at high voltages. Unlike LiPF6, which forms a passivating aluminum fluoride (AlF3) layer that protects the collector up to ~4.3 V, LiTFSI can induce corrosion of aluminum at potentials above approximately 3.8 V vs. Li/Li+. This is due to the formation of a soluble Al(TFSI)3 complex, which does not passivate the surface. However, this limitation is well-defined and can be managed. In applications operating below this potential or in systems where alternative current collectors (e.g., carbon-coated aluminum, stainless steel) are used, this is not a concern. Furthermore, research shows that increasing the LiTFSI concentration can suppress corrosion and expand the stable voltage window to 4.5 V or higher.
| Evidence Dimension | Corrosion Potential on Aluminum Current Collector |
| Target Compound Data | ~3.8 V vs. Li/Li+ |
| Comparator Or Baseline | LiPF6: ~4.3 V vs. Li/Li+ |
| Quantified Difference | Lower corrosion potential by ~0.5 V in standard concentrations. |
| Conditions | Standard 1M concentration in carbonate-based electrolytes. |
This provides a clear selection criterion: LiTFSI is suitable for systems operating below 3.8V, for high-voltage systems that use protective additives or higher salt concentrations, or for chemistries not reliant on aluminum collectors.
Due to its high thermal stability, lack of volatility, and excellent solubility in polymer hosts like polyethylene oxide (PEO), LiTFSI is a benchmark electrolyte salt for solid-state battery (SSB) development. Its properties enable stable operation and high ionic conductivity in solid polymer and composite electrolytes, which is critical for creating safer, higher-energy-density next-generation batteries.
LiTFSI is a preferred salt for advanced battery systems like Li-S and Li-O2. Its chemical stability is compatible with the reactive intermediates (polysulfides) in Li-S cells, where LiPF6 would quickly degrade. This makes LiTFSI an essential component for research and development aiming to commercialize these high-theoretical-energy-density technologies.
For applications where safety and operational life at elevated temperatures are paramount (e.g., automotive, industrial, defense), LiTFSI's thermal stability up to 375°C provides a significant advantage over LiPF6. It allows for the formulation of electrolytes that do not decompose or generate corrosive HF under thermal stress, ensuring reliable performance.
The exceptionally high solubility of LiTFSI in water (>21 molal) is the basis for a class of non-flammable, high-performance aqueous electrolytes known as 'water-in-salt' electrolytes (WiSE). These electrolytes have a wide electrochemical stability window and are being developed for safe, low-cost, and high-power energy storage systems.